1-Phenyl-1h-pyrazole-4-thiol
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Overview
Description
1-Phenyl-1h-pyrazole-4-thiol is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group at the 1-position and a thiol group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1h-pyrazole-4-thiol can be synthesized through several methodsThis reaction typically requires a catalyst, such as iodine, to facilitate the formation of the pyrazole ring .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions (MCR) and one-pot processes to enhance efficiency and yield. These methods align with green chemistry principles, utilizing metal-free and solvent-free reactions to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1h-pyrazole-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted pyrazoles and phenyl derivatives.
Scientific Research Applications
1-Phenyl-1h-pyrazole-4-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antioxidant activities, making it a candidate for drug development.
Industry: Utilized in the production of materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 1-Phenyl-1h-pyrazole-4-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. Additionally, the compound’s ability to undergo redox reactions allows it to influence cellular oxidative stress pathways .
Comparison with Similar Compounds
1-Phenyl-1h-pyrazole: Lacks the thiol group, resulting in different reactivity and biological activity.
1-Phenyl-1h-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a thiol group, leading to distinct chemical properties and applications.
4-Phenyl-1h-pyrazole-3-thiol: Similar structure but with the thiol group at a different position, affecting its reactivity and biological activity .
Uniqueness: 1-Phenyl-1h-pyrazole-4-thiol’s unique combination of a phenyl group and a thiol group at specific positions on the pyrazole ring confers distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
1152604-45-9 |
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Molecular Formula |
C9H8N2S |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
1-phenylpyrazole-4-thiol |
InChI |
InChI=1S/C9H8N2S/c12-9-6-10-11(7-9)8-4-2-1-3-5-8/h1-7,12H |
InChI Key |
XNVOGOLQPSOUAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)S |
Origin of Product |
United States |
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